molecular formula C11H11FO2 B8156547 1-Ethynyl-3-fluoro-2-(2-methoxyethoxy)benzene

1-Ethynyl-3-fluoro-2-(2-methoxyethoxy)benzene

Cat. No.: B8156547
M. Wt: 194.20 g/mol
InChI Key: JXBVBXXLXBJFLQ-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-2-(2-methoxyethoxy)benzene is an organic compound characterized by the presence of an ethynyl group, a fluoro substituent, and a methoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-3-fluoro-2-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 3-fluoro-2-(2-methoxyethoxy)benzene with an ethynylating agent under specific conditions to introduce the ethynyl group . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-fluoro-2-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The fluoro substituent can be reduced under specific conditions.

    Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of de-fluorinated products.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Ethynyl-3-fluoro-2-(2-methoxyethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-fluoro-2-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluoro substituent can influence the compound’s reactivity and binding affinity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-3-fluoro-2-methoxybenzene: Similar structure but lacks the methoxyethoxy group.

    1-Ethynyl-2-fluoro-3-methoxybenzene: Similar structure with different positions of substituents.

    1-Ethynyl-4-fluoro-2-methoxybenzene: Similar structure with different positions of substituents.

Uniqueness

1-Ethynyl-3-fluoro-2-(2-methoxyethoxy)benzene is unique due to the presence of the methoxyethoxy group, which can significantly influence its chemical properties and potential applications. This group can enhance solubility, reactivity, and bioavailability, making the compound more versatile in various scientific and industrial applications.

Properties

IUPAC Name

1-ethynyl-3-fluoro-2-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-3-9-5-4-6-10(12)11(9)14-8-7-13-2/h1,4-6H,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBVBXXLXBJFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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